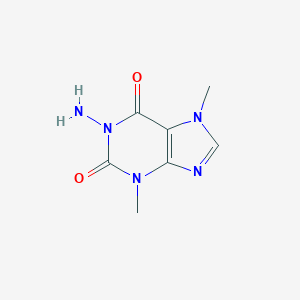

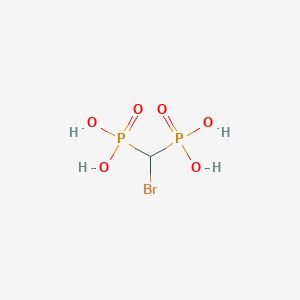

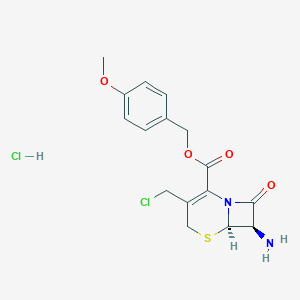

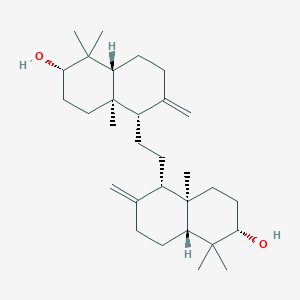

![molecular formula C23H15ClF4N4O2 B024166 N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea CAS No. 330796-24-2](/img/structure/B24166.png)

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea

Übersicht

Beschreibung

Hedgehog Antagonist VII is a small molecule inhibitor that targets the Hedgehog signaling pathway, which is crucial for embryonic development, tissue homeostasis, and stem cell self-renewal. This pathway, when dysregulated, is implicated in various cancers, making Hedgehog Antagonist VII a significant compound in cancer research and therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hedgehog Antagonist VII involves multiple steps, including the formation of key intermediates through reactions such as alkylation, cyclization, and functional group modifications. The specific synthetic route may vary, but typically involves the use of high-performance liquid chromatography for purification and mass spectrometry for characterization .

Industrial Production Methods: Industrial production of Hedgehog Antagonist VII requires optimization of reaction conditions to ensure high yield and purity. This often involves scaling up the laboratory synthesis process, employing continuous flow reactors, and using advanced purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hedgehog-Antagonist VII unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Halogene, Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten spezifischen funktionellen Gruppen und den Reaktionsbedingungen ab. So kann die Oxidation beispielsweise zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Hedgehog-Antagonist VII hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung des Hedgehog-Signalwegs und seiner Rolle in verschiedenen chemischen Prozessen eingesetzt.

Biologie: Hilft beim Verständnis der molekularen Mechanismen der Zelldifferenzierung, -proliferation und -gewebshomeostase.

Medizin: Wird auf sein Potenzial zur Behandlung von Krebsarten wie Basalzellkarzinom, Medulloblastom und anderen Hedgehog-Signalweg-bedingten Malignomen untersucht.

5. Wirkmechanismus

Hedgehog-Antagonist VII entfaltet seine Wirkung durch Bindung an den Smoothened-Rezeptor, eine Schlüsselkomponente des Hedgehog-Signalwegs. Diese Bindung hemmt die Aktivierung nachgeschalteter Signalmoleküle und blockiert so die Transkription von Hedgehog-Zielgenen. Die Hemmung dieses Weges verhindert die Proliferation und das Überleben von Krebszellen, die für ihr Wachstum auf die Hedgehog-Signalisierung angewiesen sind .

Ähnliche Verbindungen:

Vismodegib: Ein weiterer Hedgehog-Signalwegsinhibitor, der zur Behandlung des Basalzellkarzinoms eingesetzt wird.

Sonidegib: Ähnlich wie Vismodegib, zur Behandlung des fortgeschrittenen Basalzellkarzinoms eingesetzt.

Cyclopamin: Ein Naturprodukt, das den Hedgehog-Signalweg durch Bindung an den Smoothened-Rezeptor hemmt

Einzigartigkeit: Hedgehog-Antagonist VII ist einzigartig aufgrund seiner spezifischen Bindungsaffinität und Selektivität für den Smoothened-Rezeptor, was zu weniger Off-Target-Effekten und einer verbesserten Wirksamkeit bei der Hemmung des Hedgehog-Signalwegs im Vergleich zu anderen Inhibitoren führen kann .

Wirkmechanismus

Hedgehog Antagonist VII exerts its effects by binding to the Smoothened receptor, a key component of the Hedgehog signaling pathway. This binding inhibits the activation of downstream signaling molecules, thereby blocking the transcription of Hedgehog target genes. The inhibition of this pathway prevents the proliferation and survival of cancer cells that rely on Hedgehog signaling for growth .

Vergleich Mit ähnlichen Verbindungen

Vismodegib: Another Hedgehog pathway inhibitor used in the treatment of basal cell carcinoma.

Sonidegib: Similar to Vismodegib, used for treating advanced basal cell carcinoma.

Cyclopamine: A natural product that inhibits the Hedgehog pathway by binding to the Smoothened receptor

Uniqueness: Hedgehog Antagonist VII is unique due to its specific binding affinity and selectivity for the Smoothened receptor, which may result in fewer off-target effects and improved efficacy in inhibiting the Hedgehog signaling pathway compared to other inhibitors .

Eigenschaften

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClF4N4O2/c24-18-10-7-14(11-17(18)23(26,27)28)30-22(34)29-12-20-31-19-4-2-1-3-16(19)21(33)32(20)15-8-5-13(25)6-9-15/h1-11H,12H2,(H2,29,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOXUHUPXGFHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClF4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432738 | |

| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330796-24-2 | |

| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

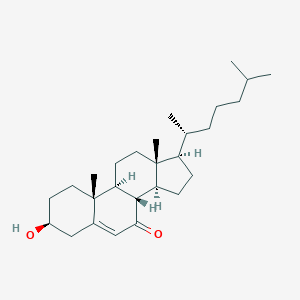

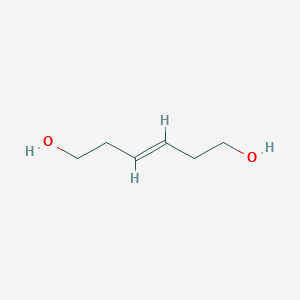

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)